2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine
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Overview
Description
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a chemical compound that belongs to the class of pyrimidines and piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2-methoxyethyl group and connected to a pyrimidine ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-methylpyrimidine-2-ol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of 2-{[1-(2-Formylethyl)piperidin-4-yl]oxy}-5-methylpyrimidine.
Reduction: Formation of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methyl-1,2-dihydropyrimidine.
Substitution: Formation of 2-{[1-(2-Chloroethyl)piperidin-4-yl]oxy}-5-methylpyrimidine.
Scientific Research Applications
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Hydroxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine
- 2-{[1-(2-Chloroethyl)piperidin-4-yl]oxy}-5-methylpyrimidine
- 2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine
Uniqueness
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to the presence of the methoxyethyl group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are crucial.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-11-9-14-13(15-10-11)18-12-3-5-16(6-4-12)7-8-17-2/h9-10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOALPFOPYLFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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